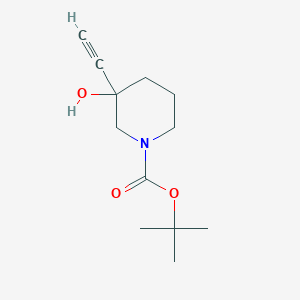

1-Boc-3-ethynyl-3-hydroxypiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate

This guide provides a comprehensive overview and a detailed protocol for the synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, and the introduction of a functionalized side chain at the 3-position offers a vector for further chemical elaboration.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

The target molecule, tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, incorporates a protected piperidine ring, a tertiary alcohol, and a terminal alkyne. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules, including spirocyclic systems and heterocyclic derivatives. The synthetic strategy presented herein focuses on a robust and scalable approach, commencing with the commercially available or readily synthesized N-Boc-3-piperidone.

The core transformation is the nucleophilic addition of an acetylide anion to the carbonyl group of N-Boc-3-piperidone. This reaction, a cornerstone of carbon-carbon bond formation, provides a direct and efficient route to the desired propargyl alcohol. The choice of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic; it is stable under the basic conditions of the ethynylation reaction and can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[4]

The following diagram illustrates the overall synthetic workflow:

Caption: A high-level overview of the synthetic workflow.

Mechanistic Insights: The Ethynylation Reaction

The key reaction step involves the generation of lithium acetylide, which then acts as a potent nucleophile. The process begins with the deprotonation of acetylene gas by a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to form monolithium acetylide.[5] It is crucial to maintain a low temperature (-78 °C) to prevent the disproportionation of monolithium acetylide to the less soluble and potentially hazardous dilithium acetylide.[5]

The generated lithium acetylide then attacks the electrophilic carbonyl carbon of N-Boc-3-piperidone. The choice of an aprotic ethereal solvent, such as tetrahydrofuran (THF), is critical as it effectively solvates the lithium cation without reacting with the strong base or the nucleophile. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary propargyl alcohol.

The following diagram illustrates the reaction mechanism:

Caption: Mechanism of the ethynylation of N-Boc-3-piperidone.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| N-Boc-3-piperidone | 98977-36-7 | 199.25 | 10.0 g (50.2 mmol) | Starting material.[6][7][8] |

| Acetylene | 74-86-2 | 26.04 | Excess | Gas, purified before use. |

| n-Butyllithium | 109-72-8 | 64.06 | 22.1 mL (55.2 mmol, 2.5 M in hexanes) | Strong base, handle with care. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | Anhydrous. |

| Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | 100 mL | Saturated solution for quenching. |

| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL | For extraction. |

| Brine | N/A | N/A | 50 mL | For washing. |

| Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | Anhydrous, for drying. |

Step-by-Step Procedure

I. Preparation of the Reaction Apparatus:

-

A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet adapter, and a rubber septum.

-

The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

II. Formation of Lithium Acetylide:

-

Anhydrous THF (150 mL) is added to the reaction flask via cannula.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Purified acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.

-

n-Butyllithium (22.1 mL, 55.2 mmol) is added dropwise to the stirred solution over 20 minutes, maintaining the internal temperature below -70 °C. A white precipitate of lithium acetylide may form.

-

The resulting suspension is stirred for an additional 30 minutes at -78 °C.

III. Ethynylation Reaction:

-

A solution of N-Boc-3-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (100 mL) is prepared in a separate, dry flask.

-

This solution is added dropwise to the lithium acetylide suspension over 30 minutes via cannula, ensuring the internal temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

IV. Workup and Purification:

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate as a white to off-white solid.

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques. Expected characterization data includes:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.0-3.2 (m, 4H), 2.5 (s, 1H), 2.2-1.6 (m, 5H), 1.47 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 86.1, 80.0, 72.9, 67.8, 45.2, 40.0, 35.9, 28.4, 24.9.

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₉NO₃ [M+H]⁺: 226.14; found: 226.1.

-

Melting Point: Typically in the range of 95-100 °C.

Safety and Handling Precautions

-

n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Acetylene: is a flammable and potentially explosive gas. Ensure the reaction is performed in a well-ventilated fume hood, and all gas lines are properly secured.

-

Solvents: THF and ethyl acetate are flammable. Avoid open flames and sources of ignition.

Conclusion

The synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate via the ethynylation of N-Boc-3-piperidone is a reliable and efficient method for producing this valuable synthetic intermediate. The protocol described in this guide, when executed with care and attention to detail, will provide researchers with a high-quality product suitable for a wide range of applications in drug discovery and development. The principles outlined herein can also be adapted for the synthesis of analogous compounds.

References

- Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

- National Center for Biotechnology Information. (n.d.).

-

ChemBK. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Semantic Scholar. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine.

- ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines.

- ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

- BLDpharm. (n.d.). (R)

- ResearchGate. (n.d.).

- Biosynth. (n.d.). tert-butyl (3R,4R)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. orgsyn.org [orgsyn.org]

- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to 1-Boc-3-ethynyl-3-hydroxypiperidine: A Versatile Building Block for Modern Drug Discovery

Foreword: Unlocking Three-Dimensional Chemical Space with a Bifunctional Piperidine Scaffold

In the landscape of contemporary drug discovery, the exploration of novel, three-dimensional chemical scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. The piperidine moiety, a cornerstone of medicinal chemistry, continues to be a privileged scaffold due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. This guide delves into the chemical properties and synthetic utility of a highly functionalized and versatile building block: 1-Boc-3-ethynyl-3-hydroxypiperidine .

The strategic placement of both a hydroxyl group and a terminal alkyne at the C3 position of the N-Boc-protected piperidine ring creates a molecule of significant synthetic potential. The tertiary propargyl alcohol motif is a gateway to a diverse array of chemical transformations, enabling researchers to rapidly build molecular complexity. This guide provides an in-depth analysis of its synthesis, core chemical properties, reactivity, and potential applications, offering a technical resource for researchers, scientists, and drug development professionals aiming to leverage this unique building block in their synthetic endeavors.

Physicochemical and Structural Properties

This compound, systematically named tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, is a chiral molecule whose properties are dictated by the interplay of its constituent functional groups. While extensive public data on this specific molecule is limited, its properties can be reliably inferred from its structure and data on analogous compounds.

Core Data Summary

The following table summarizes the key physicochemical properties. It is important to note that experimental values may vary based on purity and experimental conditions.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 197433-31-1 | Based on common vendor listings. |

| Molecular Formula | C₁₂H₁₉NO₃ | Calculated from structure. |

| Molecular Weight | 225.28 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid or viscous oil | Inferred from related compounds like 1-Boc-3-hydroxypiperidine. |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH). Sparingly soluble in water. | The Boc group and hydrocarbon backbone suggest good solubility in organic solvents. |

| Melting Point | Not widely reported; likely a low-melting solid. | Based on the properties of similar propargyl alcohols. |

| Boiling Point | >300 °C (decomposes) | Predicted, similar to 1-Boc-3-hydroxypiperidine. |

| pKa | ~14-15 (hydroxyl proton), ~25 (acetylenic proton) | Typical pKa values for tertiary alcohols and terminal alkynes. |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.

-

¹H NMR: Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4-1.5 ppm), the piperidine ring protons (complex multiplets, ~1.5-4.0 ppm), the acetylenic proton (singlet, ~2.0-2.5 ppm), and the hydroxyl proton (broad singlet, variable chemical shift).

-

¹³C NMR: Key resonances will correspond to the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the C3 carbon bearing the hydroxyl and ethynyl groups (~65-75 ppm), the two carbons of the alkyne (~70-85 ppm), and the carbons of the piperidine ring and the tert-butyl group.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the alcohol (~3400 cm⁻¹), the C≡C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, often weak), and the C=O stretch of the Boc carbamate (~1680-1700 cm⁻¹).

Synthesis and Reaction Mechanisms

The most direct and common route to this compound is through the nucleophilic addition of an acetylide to the corresponding ketone, N-Boc-3-piperidone . This reaction is a cornerstone of alkyne chemistry and provides a reliable method for installing the propargyl alcohol functionality.

Synthetic Workflow: Ethynylation of N-Boc-3-piperidone

The synthesis can be conceptualized as a two-step process, often performed in a single pot. The first step involves the deprotonation of a suitable acetylene source to generate a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the piperidone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

N-Boc-3-piperidone

-

Ethynyltrimethylsilane (or Acetylene gas)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Acetylide Formation: Slowly add n-butyllithium to the cooled THF. Then, add ethynyltrimethylsilane dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes. Causality Note: This step generates the lithium trimethylsilylacetylide in situ. Using a silyl-protected acetylene source often leads to cleaner reactions and is generally easier to handle than acetylene gas.

-

Nucleophilic Addition: Dissolve N-Boc-3-piperidone in anhydrous THF and add it dropwise to the acetylide solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC). Causality Note: Maintaining a low temperature is crucial to prevent side reactions and ensure selective 1,2-addition to the carbonyl.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction and Deprotection: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. If a silyl-protected acetylene was used, the silyl group can be removed at this stage by treatment with a fluoride source (e.g., TBAF) or potassium carbonate in methanol to yield the terminal alkyne.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The terminal alkyne and the tertiary hydroxyl group are both versatile handles for a wide range of chemical transformations. The Boc-protected nitrogen ensures stability under many reaction conditions and can be deprotected when needed.

Reactions of the Terminal Alkyne

The terminal alkyne is a particularly valuable functional group, enabling participation in a variety of powerful coupling reactions.

-

Sonogashira Coupling: The palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides allows for the direct installation of the piperidine scaffold onto aromatic and olefinic systems. This is a highly efficient method for generating complex drug-like molecules.

-

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The reaction with azides provides a rapid and high-yielding entry into 1,2,3-triazole-linked conjugates. This bioorthogonal reaction is widely used in drug discovery, chemical biology, and materials science.

-

Mannich-type Reactions: The acetylenic proton can be replaced by an aminomethyl group through reaction with an aldehyde and a secondary amine, leading to propargylamines.

-

Alkynylation: The terminal alkyne can be deprotonated and used as a nucleophile to attack other electrophiles.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group can also be manipulated, although its reactivity is somewhat sterically hindered.

-

Etherification: O-alkylation can be achieved under specific conditions, for example, using a strong base and an alkyl halide.

-

Esterification: Acylation can be performed using activated acylating agents.

-

Dehydration/Rearrangement: Under acidic conditions, propargyl alcohols can undergo dehydration or rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones or aldehydes.[1]

Deprotection of the Boc Group

The Boc protecting group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the piperidine ring. This allows for subsequent functionalization at the nitrogen atom.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are integral to a vast number of pharmaceuticals due to their ability to interact with biological targets and improve drug-like properties.[2][3] The introduction of the ethynyl and hydroxyl groups at the C3 position makes this compound a valuable intermediate for several therapeutic areas.

-

Kinase Inhibitors: The piperidine scaffold is common in kinase inhibitors. The ethynyl group can serve as a handle to introduce pharmacophores that bind within the ATP-binding pocket of kinases or act as a covalent warhead.

-

CNS Agents: The lipophilic nature of the Boc-protected piperidine allows for potential blood-brain barrier penetration. The functional handles can be used to synthesize ligands for various CNS receptors and transporters.

-

-

Antiviral and Anticancer Agents: Propargyl alcohol moieties are found in several biologically active compounds and can contribute to binding affinity or serve as synthetic precursors to more complex heterocyclic systems.[4]

-

The true value of this building block lies in its utility in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS). The orthogonal reactivity of its functional groups allows for the rapid generation of libraries of complex molecules for high-throughput screening.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.

Conclusion

This compound is a potent and versatile building block for chemical synthesis and drug discovery. Its strategic combination of a protected piperidine ring, a tertiary alcohol, and a terminal alkyne provides multiple, orthogonally reactive sites for molecular elaboration. While detailed characterization data in the public domain is sparse, its synthesis via the ethynylation of N-Boc-3-piperidone is a robust and well-established chemical transformation. The ability to engage in a wide array of powerful coupling reactions makes this compound an invaluable tool for medicinal chemists seeking to create novel, three-dimensional molecules with therapeutic potential. As the demand for novel chemical matter continues to grow, the utility of such multifunctional building blocks will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

References

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]

-

Bovonsombat, P., Ali, H. M., & Losuwanakul, S. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23351–23376. [Link]

-

Du, S., Zhou, A., Yang, R., Song, X., & Xiao, Q. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(23), 6760-6782. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

ResearchGate. (n.d.). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

-

National Institutes of Health. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]

-

National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

Sources

- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. rawsource.com [rawsource.com]

Stability of 1-Boc-3-ethynyl-3-hydroxypiperidine Under Acidic and Basic Conditions: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive analysis of the chemical stability of 1-Boc-3-ethynyl-3-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The stability of this molecule is critically influenced by the interplay of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the tertiary propargyl alcohol, and the piperidine ring. This document will explore the mechanistic underpinnings of its degradation under both acidic and basic conditions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing stability are provided, alongside recommendations for handling and storage to ensure the integrity of this vital synthetic building block.

Introduction: The Pivotal Role of this compound in Drug Discovery

This compound is a valuable heterocyclic intermediate in medicinal chemistry. The piperidine scaffold is a common motif in a multitude of bioactive molecules, and the presence of the ethynyl and hydroxyl functionalities at the 3-position offers versatile handles for further chemical elaboration and the introduction of molecular complexity. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enabling selective reactions at other positions of the molecule.[1] Its facile removal under specific conditions is a key feature of its utility.[2][3] Understanding the stability of this intermediate is paramount to prevent the formation of impurities, ensure reproducible reaction outcomes, and maintain the overall quality of the final active pharmaceutical ingredient (API).

Chemical Structure and Key Functional Groups

The stability of this compound is dictated by the reactivity of its three primary functional moieties:

-

N-Boc (tert-butyloxycarbonyl) Group: A widely used amine protecting group, known for its stability to a broad range of reagents but its characteristic lability to acidic conditions.[4][5]

-

Tertiary Propargyl Alcohol: This functional group, consisting of a hydroxyl group attached to a carbon atom bearing an alkyne, can exhibit unique reactivity under both acidic and basic conditions.

-

Piperidine Ring: A saturated heterocycle that is generally stable but whose nitrogen atom's nucleophilicity and basicity are modulated by the Boc group.

The interplay of these groups determines the molecule's overall susceptibility to degradation.

Figure 1: Key functional groups of this compound.

Stability Under Acidic Conditions

The primary point of vulnerability for this compound under acidic conditions is the N-Boc protecting group.[6][7]

Mechanism of Boc Deprotection

The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism.[8][9]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)).[9]

-

Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.[8]

-

Decarboxylation: The carbamic acid readily decarboxylates to release carbon dioxide and the free piperidine amine.[8]

-

Amine Salt Formation: In the presence of excess acid, the deprotected piperidine nitrogen is protonated to form the corresponding ammonium salt.[8]

Caption: Acid-catalyzed deprotection of the N-Boc group.

The ease of this deprotection makes the compound unsuitable for use in strongly acidic reaction media if the integrity of the Boc group is desired. Even mild acidic conditions can lead to slow cleavage over time.[10]

Potential Degradation of the Propargyl Alcohol Moiety

While the Boc group is the most acid-labile functionality, the tertiary propargyl alcohol can also undergo acid-catalyzed reactions, although typically under more forcing conditions. Potential degradation pathways include:

-

Meyer-Schuster Rearrangement: In the presence of a strong acid, the propargyl alcohol can rearrange to form an α,β-unsaturated ketone. This is a classic reaction of propargyl alcohols.

-

Dehydration: Elimination of water can lead to the formation of an enyne.

-

Hydration of the Alkyne: Under aqueous acidic conditions, the triple bond can be hydrated to form a ketone (a Meyer-Schuster-like product).

The specific pathway and rate of degradation will depend on the acid strength, temperature, and solvent system.[11]

Stability Under Basic Conditions

This compound exhibits significantly greater stability under basic conditions compared to acidic conditions.[3]

Stability of the N-Boc Group

The Boc group is generally stable to a wide range of basic conditions, including hydrolysis with aqueous hydroxides and treatment with alkoxides.[4] This orthogonality to base-labile protecting groups is a key advantage of Boc protection.[3]

Reactivity of the Propargyl Alcohol

The terminal alkyne proton is weakly acidic (pKa ≈ 25), and a very strong base would be required to deprotonate it. Common inorganic bases like sodium hydroxide or potassium carbonate are not strong enough to cause significant deprotonation. The hydroxyl proton is more acidic (pKa ≈ 16-18), and will be deprotonated by common bases to form an alkoxide. This alkoxide is generally stable and does not trigger degradation pathways under typical basic reaction conditions.

However, it is important to consider the possibility of base-catalyzed isomerization of the alkyne under harsh conditions, although this is less common for internal propargyl alcohols.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

Materials and Equipment

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl, 0.1 M H₂SO₄)

-

Bases (e.g., 0.1 M NaOH, 0.1 M KOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

HPLC system with UV or MS detector

-

pH meter

-

Stability chambers (for temperature and humidity control)

-

Photostability chamber

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Maintain the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Maintain the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw and neutralize samples at the same time points as the acid hydrolysis study.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw samples at the specified time intervals.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 80 °C).

-

Dissolve aliquots of the solid in a suitable solvent for analysis at each time point.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[12]

-

Analyze the samples after the exposure period.

-

-

HPLC Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic acid or ammonium acetate) is a good starting point.[13][14]

-

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner.

Tabular Summary of Stability Data

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Products | Observations |

| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | - |

| 2 | 50.2 | 49.8 | Significant degradation | |

| 4 | 10.5 | 89.5 | Near complete degradation | |

| 8 | <1.0 | >99.0 | - | |

| 24 | Not Detected | >99.0 | - | |

| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | - |

| 2 | 99.8 | 0.2 | Negligible degradation | |

| 4 | 99.5 | 0.5 | Minor degradation | |

| 8 | 99.1 | 0.9 | - | |

| 24 | 98.2 | 1.8 | - | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | - |

| 24 | 99.5 | 0.5 | Stable | |

| Thermal, 80 °C (solid) | 0 | 100.0 | 0.0 | - |

| 24 | 99.0 | 1.0 | Stable | |

| Photostability | - | 99.2 | 0.8 | Stable |

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Interpretation of Results

The illustrative data above would suggest that this compound is:

-

Highly labile to acidic conditions , with rapid degradation observed. The primary degradation product is expected to be the de-Boc piperidine.

-

Relatively stable to basic, oxidative, thermal, and photolytic stress.

Recommendations for Handling and Storage

Based on the anticipated stability profile, the following recommendations should be followed:

-

Storage: Store this compound in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize any potential long-term degradation.[15] Protect from light.

-

Handling: Avoid contact with acidic reagents unless Boc deprotection is the intended reaction. Use in well-ventilated areas and follow standard laboratory safety procedures.

-

Reaction Conditions: When using this intermediate in subsequent synthetic steps, ensure that the reaction and work-up conditions are neutral or basic if the Boc group needs to be retained. If the reaction generates acidic byproducts, a non-nucleophilic base should be included to neutralize them.

Conclusion

The stability of this compound is a critical parameter for its successful application in pharmaceutical synthesis. This technical guide has provided a detailed analysis of its stability under both acidic and basic conditions, grounded in the fundamental reactivity of its constituent functional groups. The N-Boc group is the most sensitive functionality, readily cleaved under acidic conditions. The molecule exhibits good stability under basic, oxidative, thermal, and photolytic stress. By understanding these stability characteristics and implementing the recommended handling and storage procedures, researchers can ensure the quality and integrity of this important chiral building block, ultimately contributing to the development of novel and effective therapeutics.

References

-

ResearchGate. A plausible mechanistic pathway for Boc cleavage. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

Rawsource. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]

-

Qiyan. 1-Boc-3-hydroxypiperidine. [Link]

-

Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

EMA. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]

-

Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products. [Link]

- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

-

Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

ResearchGate. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

FDA. Stability Testing of Drug Substances and Drug Products. [Link]

-

ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. [Link]

-

PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

Navigating the Synthesis and Application of a Novel Piperidine Building Block: A Technical Guide to 1-Boc-3-ethynyl-3-hydroxypiperidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] The targeted functionalization of this heterocyclic system allows for the fine-tuning of molecular properties, driving advancements in drug discovery. This guide addresses the technical considerations surrounding 1-Boc-3-ethynyl-3-hydroxypiperidine , a novel derivative with significant potential.

Section 1: The Foundational Precursor: 1-Boc-3-hydroxypiperidine

The successful synthesis of the target compound is predicated on the availability and purity of its precursor, 1-Boc-3-hydroxypiperidine. This compound is available in both its racemic and chiral forms, with the (S)-enantiomer being a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][6][7][8]

Physicochemical Properties and Commercial Availability

1-Boc-3-hydroxypiperidine is typically a white to off-white crystalline solid, soluble in a range of organic solvents.[2] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [3][9][10] |

| Molecular Weight | 201.26 g/mol | [3][9][10] |

| CAS Number (Racemic) | 85275-45-2 | [3][10][11] |

| CAS Number ((S)-enantiomer) | 143900-44-1 | [8][9][12] |

| CAS Number ((R)-enantiomer) | 143900-43-0 | [13][14] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | ~292-300 °C (decomposes) | [2][7] |

| Melting Point | 34-40 °C (for (S)-enantiomer) | [8][9] |

A multitude of chemical suppliers offer 1-Boc-3-hydroxypiperidine in various quantities and purities. A selection of prominent suppliers is listed below.

| Supplier | Available Forms |

| Sigma-Aldrich (Merck) | Racemic, (S)-enantiomer |

| Thermo Fisher Scientific (Alfa Aesar) | Racemic, (S)-enantiomer |

| MedChemExpress | (R)-enantiomer |

| BLDpharm | (R)-enantiomer |

| GIHI CHEMICALS CO.,LIMITED | Racemic |

| Dayang Chem (Hangzhou) Co.,Ltd | Racemic |

Core Applications in Pharmaceutical Synthesis

The primary utility of 1-Boc-3-hydroxypiperidine lies in its role as a versatile intermediate for the synthesis of complex pharmaceutical agents.[2][7] The Boc-protecting group allows for selective reactions at the hydroxyl functionality, while the piperidine ring serves as a key structural motif. Its applications include:

-

Anticancer Agents: As previously mentioned, the (S)-enantiomer is a crucial component of Ibrutinib.[5][7][8]

-

Analgesics: The piperidine scaffold is central to the structure of various opioid drugs.[2]

-

Neurological Drugs: It is used in the synthesis of dopamine receptor modulators and antidepressants.[2]

Section 2: Proposed Synthetic Pathway to this compound

Given the absence of a commercially available source for this compound, a de novo synthesis is required. A logical and efficient approach involves the oxidation of the readily available 1-Boc-3-hydroxypiperidine to its corresponding ketone, followed by the addition of an ethynyl group.

Step-by-Step Methodology

Step 1: Oxidation of 1-Boc-3-hydroxypiperidine to 1-Boc-3-piperidone

The initial step involves the oxidation of the secondary alcohol. A variety of mild and selective oxidizing agents can be employed to minimize side reactions. A common and effective method is the Swern oxidation or the use of Dess-Martin periodinane.

-

Protocol:

-

Dissolve 1-Boc-3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to the recommended temperature for the chosen oxidation reagent (e.g., -78 °C for Swern oxidation).

-

Slowly add the oxidizing agent (e.g., pre-formed Swern reagent or Dess-Martin periodinane) to the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-3-piperidone.

-

Step 2: Ethynylation of 1-Boc-3-piperidone

The key synthetic step is the nucleophilic addition of an acetylide to the ketone. This can be achieved using various organometallic reagents.

-

Protocol:

-

Prepare a solution of the ethynylating agent. A common choice is ethynylmagnesium bromide in tetrahydrofuran (THF) or by bubbling acetylene gas through a solution of n-butyllithium in THF at low temperature to generate lithium acetylide.

-

Cool the solution of the acetylide reagent to a low temperature (e.g., -78 °C to 0 °C).

-

Slowly add a solution of 1-Boc-3-piperidone in THF to the acetylide solution.

-

Allow the reaction to stir at low temperature and then gradually warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Visualized Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Section 3: Predicted Physicochemical Properties and Characterization

For a newly synthesized compound, thorough characterization is essential to confirm its identity and purity. The predicted properties of this compound are as follows:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| ¹H NMR | Expected signals for the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), hydroxyl proton (broad singlet), and a singlet for the acetylenic proton (~2.5 ppm). |

| ¹³C NMR | Expected signals for the Boc group carbons, piperidine ring carbons, a quaternary carbon attached to the hydroxyl and ethynyl groups, and two carbons for the alkyne. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C=O of the Boc group (~1680 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak corresponding to the calculated molecular weight. |

Section 4: Potential Applications in Drug Discovery

The introduction of a terminal alkyne to the 3-hydroxypiperidine scaffold creates a molecule with significant potential as a versatile building block in medicinal chemistry.

A Handle for Bioconjugation

The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the piperidine scaffold to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules.

A Versatile Pharmacophore

The ethynyl group can also serve as a pharmacophore, participating in interactions with biological targets. It can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket.

A Precursor for Further Functionalization

The alkyne can be readily transformed into a variety of other functional groups, further expanding the chemical space accessible from this building block. For example, it can undergo hydration to form a methyl ketone or be reduced to the corresponding alkene or alkane.

Conceptual Applications Workflow

Caption: Potential applications stemming from the ethynyl group.

Section 5: Inferred Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound does not exist, safe handling procedures can be inferred from the parent compound and general knowledge of acetylenic compounds.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition. Terminal alkynes can be sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Safety: The parent compound, 1-Boc-3-hydroxypiperidine, is classified as an irritant.[9] The ethynyl derivative should be handled with at least the same level of caution.

Conclusion

While this compound is not a commercially cataloged chemical, its synthesis is readily achievable from the widely available 1-Boc-3-hydroxypiperidine. The proposed two-step synthetic route provides a clear and efficient pathway for its preparation. The introduction of the versatile ethynyl group onto this privileged scaffold opens up a wealth of possibilities for its application in drug discovery, chemical biology, and materials science. This guide provides the necessary foundational knowledge for researchers to confidently approach the synthesis and utilization of this promising new building block.

References

-

Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

Xinzepharm. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). 1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate. Retrieved from [Link]

Sources

- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 2. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. 1-Boc-3-hydroxypiperidine = 98.0 TLC 85275-45-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]

- 9. (S)-1-叔丁氧羰基-3-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-BOC-3-羟基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-Boc-3-hydroxypiperidine [xinzepharm.com]

- 12. Best CAS No 101219-68-5 (R) - (+) -1- (4-FLUOROPHENYL) Ethanol-1-1 Supplier, Manufacturer | Afine [afinechem.com]

- 13. GSRS [precision.fda.gov]

- 14. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Boc-3-hydroxypiperidine and its Chiral Significance

A Note on the Subject Compound: Initial inquiry for CAS number 287192-85-2, identified as 1-Boc-3-ethynyl-3-hydroxypiperidine, yielded limited public data regarding its synthesis, biological applications, and detailed properties. However, extensive research exists for the closely related and highly significant chiral intermediate, (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1), and its racemic form (CAS 85275-45-2). This guide will focus on these well-documented compounds, which are of paramount interest to researchers, scientists, and drug development professionals.

Introduction

1-Boc-3-hydroxypiperidine is a synthetic heterocyclic organic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The piperidine ring is a prevalent scaffold in medicinal chemistry, and the strategic placement of a hydroxyl group at the 3-position introduces a chiral center, significantly influencing the biological activity of the final molecule.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[2]

The enantiomeric form, specifically (S)-1-Boc-3-hydroxypiperidine, has garnered substantial attention as a key intermediate in the synthesis of the groundbreaking anticancer drug, Ibrutinib.[3][4] Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is used in the treatment of various B-cell malignancies.[4] The specific stereochemistry of the hydroxyl group is critical for the drug's efficacy. This guide will provide a comprehensive overview of the properties, synthesis, and hazards of 1-Boc-3-hydroxypiperidine, with a particular focus on the significance of its chirality in drug development.

Physicochemical Properties

1-Boc-3-hydroxypiperidine is typically a white to off-white crystalline solid or a colorless to pale yellow oily liquid.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][5] |

| Molecular Weight | 201.26 g/mol | [3][5] |

| CAS Number | 85275-45-2 (racemic), 143900-44-1 ((S)-enantiomer), 143900-43-0 ((R)-enantiomer) | [1][3][6] |

| Melting Point | 65-67 °C (racemic), 34-40 °C ((S)-enantiomer) | [1][7] |

| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [1] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Freely soluble in organic solvents (e.g., DCM, THF, ethanol); sparingly soluble in water. | [2] |

| Flash Point | > 110 °C (closed cup) | [7] |

Synthesis of 1-Boc-3-hydroxypiperidine

The synthesis of 1-Boc-3-hydroxypiperidine can be achieved through several routes, with a significant focus on obtaining the enantiomerically pure (S)-form for pharmaceutical applications. The primary methods include chemical synthesis followed by chiral resolution and, more recently, highly efficient biocatalytic asymmetric synthesis.

Chemical Synthesis and Chiral Resolution

A common chemical approach involves the reduction of N-Boc-3-piperidone to the racemic 1-Boc-3-hydroxypiperidine. The subsequent separation of the enantiomers is a critical and often challenging step.

Workflow for Chemical Synthesis and Resolution:

Caption: Chemical synthesis and chiral resolution of 1-Boc-3-hydroxypiperidine.

This traditional method, while effective, is often limited by a theoretical maximum yield of 50% for the desired enantiomer and can be costly due to the resolving agents.[8]

Biocatalytic Asymmetric Synthesis

To overcome the limitations of chemical resolution, significant research has focused on developing stereoselective biocatalytic methods. These approaches utilize enzymes, such as ketoreductases (KREDs), or whole-cell biocatalysts to directly reduce N-Boc-3-piperidone to the desired (S)-enantiomer with high enantiomeric excess and yield.[8][9]

Experimental Protocol: Enzymatic Asymmetric Reduction

-

Reaction Setup: In a suitable reaction vessel, combine N-Boc-3-piperidone, a ketoreductase enzyme (e.g., KRED 110), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase with NAD⁺) in a buffered solution (e.g., phosphate buffer, pH 7.0).[1][8]

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by a suitable analytical method like TLC or HPLC.[8]

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[1]

Workflow for Biocatalytic Asymmetric Synthesis:

Caption: Biocatalytic asymmetric synthesis of (S)-1-Boc-3-hydroxypiperidine.

This biocatalytic approach offers several advantages, including high stereoselectivity, milder reaction conditions, and a more environmentally friendly process.[8]

Applications in Drug Development

The primary application of (S)-1-Boc-3-hydroxypiperidine is as a key chiral building block in the synthesis of the anticancer drug Ibrutinib.[3][4]

Role in Ibrutinib Synthesis

The (S)-hydroxypiperidine moiety of Ibrutinib is crucial for its potent and selective inhibition of Bruton's tyrosine kinase (BTK).[4] BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[4]

Signaling Pathway and Mechanism of Action:

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

The synthesis of Ibrutinib involves the coupling of the (S)-1-Boc-3-hydroxypiperidine fragment with other key intermediates. The Boc protecting group is typically removed in a later step of the synthesis.

Hazards and Safety Information

1-Boc-3-hydroxypiperidine is classified as an irritant.[6][7] It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly closed.[6]

-

Avoid formation of dust and aerosols.[8]

-

Wash skin thoroughly after handling.[6]

In case of fire: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6] Hazardous decomposition products include carbon oxides and nitrogen oxides.[6]

Conclusion

1-Boc-3-hydroxypiperidine, particularly its (S)-enantiomer, is a high-value chiral intermediate with a pivotal role in modern pharmaceutical synthesis. Its application in the production of the targeted cancer therapy Ibrutinib underscores the critical importance of stereochemistry in drug design and efficacy. The evolution of its synthesis from classical chemical resolution to more efficient and sustainable biocatalytic methods represents a significant advancement in synthetic organic chemistry. A thorough understanding of its properties, synthesis, and hazards is essential for researchers and scientists working in drug discovery and development.

References

- AK Scientific, Inc. (n.d.).

- Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., Mara, B., Veera, U., & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.

- Guidechem. (n.d.). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?

- ChemicalBook. (n.d.).

- Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine.

- MySkinRecipes. (n.d.).

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., & Zhang, X. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

- Benchchem. (n.d.). An In-depth Technical Guide to (S)

- Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.

- ResearchGate. (2016). Enantioselective synthesis of (S)

- Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxypiperidine.

- Google Patents. (n.d.). CN105274160A - Method for preparing (S)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Central Role of (R)-1-Boc-3-Hydroxypiperidine in Modern Pharmaceutical Synthesis.

- precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (S)-.

- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-hydroxypiperidine.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. GSRS [precision.fda.gov]

- 6. nbinno.com [nbinno.com]

- 7. (S)-1-Boc-3-hydroxypiperidine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

Navigating a Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to 1-Boc-3-hydroxypiperidine

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chiral building block, 1-Boc-3-hydroxypiperidine.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Among the vast array of functionalized piperidine derivatives, 1-Boc-3-hydroxypiperidine stands out as a particularly valuable and versatile chiral building block. Its strategic placement of a hydroxyl group and the presence of a readily cleavable N-Boc protecting group make it an indispensable intermediate in the synthesis of complex drug molecules, including kinase inhibitors and analgesics.[2] This guide provides a comprehensive technical overview of 1-Boc-3-hydroxypiperidine, delving into its physicochemical properties, synthesis methodologies, analytical characterization, and key applications in contemporary drug discovery.

Physicochemical and Structural Characteristics

1-Boc-3-hydroxypiperidine, also known as tert-butyl 3-hydroxy-1-piperidinecarboxylate, is a stable, crystalline solid at room temperature.[3] The presence of a chiral center at the C3 position gives rise to two enantiomers, (R)- and (S)-1-Boc-3-hydroxypiperidine, each playing a distinct and critical role in the stereoselective synthesis of targeted therapeutics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₃ | [2][4] |

| Molecular Weight | 201.26 g/mol | [4][5] |

| Appearance | White to yellow crystalline powder or fused solid | [3] |

| Melting Point | 65-67 °C | [6] |

| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [6] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Freely soluble in organic solvents (e.g., DCM, THF, ethanol); sparingly soluble in water. | [2] |

| pKa | 14.74 ± 0.20 (Predicted) | [6] |

The tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule. It deactivates the piperidine nitrogen, preventing its participation in unwanted side reactions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), without affecting other functional groups.[2]

Synthesis and Manufacturing: A Tale of Two Strategies

The synthesis of enantiomerically pure 1-Boc-3-hydroxypiperidine is a critical step in its utilization. Historically, this was achieved through the chemical resolution of a racemic mixture. However, more contemporary and efficient methods, particularly biocatalysis, have become the preferred route in many industrial settings.

Traditional Synthesis via Chemical Resolution

The traditional approach to obtaining enantiomerically pure 1-Boc-3-hydroxypiperidine involves a multi-step process that begins with the reduction of 3-hydroxypyridine. The resulting racemic 3-hydroxypiperidine is then protected with a Boc group, followed by resolution using a chiral resolving agent like L-camphorsulfonic acid.[7] While effective, this method is often hampered by a theoretical maximum yield of 50% for the desired enantiomer and can be resource-intensive.[7]

A common laboratory-scale synthesis of racemic 1-Boc-3-hydroxypiperidine involves the direct Boc-protection of 3-hydroxypiperidine.

Protocol for the Synthesis of Racemic 1-Boc-3-hydroxypiperidine:

-

Combine 3-hydroxypiperidine (10.0 g, 98.9 mmol), di-tert-butyl dicarbonate (22.7 g, 103.8 mmol), and potassium carbonate (68.3 g, 495 mmol) in a mixture of ethyl acetate (200 mL) and water (300 mL).[6]

-

Stir the biphasic mixture vigorously at room temperature for 16 hours.[6]

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography (n-hexane:ethyl acetate gradient, 80:20 to 50:50) to obtain 1-Boc-3-hydroxypiperidine as a colorless oil.[6]

Efficient Green Synthesis: The Biocatalytic Approach

The drive for more sustainable and efficient chemical processes has led to the development of biocatalytic methods for the synthesis of chiral 1-Boc-3-hydroxypiperidine.[7] These methods utilize enzymes, such as ketoreductases (KREDs), to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone, to the desired chiral alcohol with high enantioselectivity and yield.[7]

Experimental Workflow for Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine:

Sources

- 1. GSRS [precision.fda.gov]

- 2. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. Buy Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate [smolecule.com]

- 4. 1-Boc-3-hydroxypiperidine = 98.0 TLC 85275-45-2 [sigmaaldrich.com]

- 5. 1-Boc-3-hydroxypiperidine [xinzepharm.com]

- 6. Page loading... [guidechem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Navigating the Synthesis Maze: An In-depth Technical Guide to the Solubility of 1-Boc-3-hydroxypiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Solubility in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with numerous challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing out as a critical determinant of a molecule's utility. For synthetic intermediates, such as 1-Boc-3-hydroxypiperidine, a thorough understanding of their solubility in various organic solvents is not merely academic; it is the bedrock upon which efficient reaction conditions, successful purification strategies, and ultimately, the economic viability of a synthetic route are built.

This guide provides a comprehensive exploration of the solubility of 1-Boc-3-hydroxypiperidine, a key building block in the synthesis of a multitude of pharmaceutically active compounds. While the originally intended focus of this guide was 1-Boc-3-ethynyl-3-hydroxypiperidine, a thorough search of the scientific literature and chemical databases revealed a significant lack of available data for this specific ethynyl derivative. In contrast, its close analog, 1-Boc-3-hydroxypiperidine, is a well-characterized and widely utilized intermediate. The principles and methodologies discussed herein are directly applicable to the ethynyl derivative and other similar molecules, making this guide a valuable resource for researchers working with a range of piperidine-based scaffolds.

As a senior application scientist, my objective is to not only present data but to also provide the underlying scientific reasoning and practical, field-tested methodologies. This guide is structured to empower researchers with the knowledge to not just follow protocols, but to understand and adapt them to their specific needs, ensuring the integrity and efficiency of their synthetic endeavors.

Section 1: Understanding the Molecular Architecture and its Influence on Solubility

1-Boc-3-hydroxypiperidine (tert-butyl 3-hydroxy-1-piperidinecarboxylate) is a chiral heterocyclic compound with the molecular formula C₁₀H₁₉NO₃. Its structure is characterized by a piperidine ring, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of functional groups dictates its solubility behavior.

The piperidine ring itself is a non-polar, cyclic aliphatic structure. The Boc group, with its bulky tert-butyl moiety, further contributes to the lipophilic character of the molecule. Conversely, the hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the piperidine ring, although protected, and the carbonyl oxygen of the Boc group can also participate in polar interactions as hydrogen bond acceptors.

The overall solubility of 1-Boc-3-hydroxypiperidine in a given solvent is a result of the interplay between these opposing characteristics. The principle of "like dissolves like" is paramount here; polar

Role of terminal alkynes in bioconjugation chemistry

An In-Depth Technical Guide to the Role of Terminal Alkynes in Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and efficient covalent modification of biomolecules is a foundational pillar of modern chemical biology, diagnostics, and therapeutics. Among the chemical functionalities enabling such modifications, the terminal alkyne has emerged as a uniquely powerful and versatile tool. Its small size, relative stability, and bioorthogonality—the ability to react selectively in complex biological environments without interfering with native biochemical processes—have made it indispensable.[1][2] This technical guide provides a comprehensive exploration of the role of terminal alkynes in bioconjugation chemistry. We will delve into the core principles and mechanistic underpinnings of the most prominent alkyne-based ligation strategies, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will offer field-proven insights into experimental design, present detailed, step-by-step protocols, and survey the expanding landscape of applications in drug development and biomedical research.

The Ascendance of the Terminal Alkyne in Bioorthogonal Chemistry

The ideal chemical handle for bioconjugation should be small to minimize perturbation of the target biomolecule's structure and function, stable under physiological conditions, and engage in highly specific and efficient reactions.[3] The terminal alkyne superbly meets these criteria. Unlike many other functional groups, the alkyne and its primary reaction partner, the azide, are virtually absent in biological systems, ensuring that their reaction is highly selective and bioorthogonal.[4][5][6] This allows for the precise labeling and engineering of proteins, nucleic acids, lipids, and glycans within the complex milieu of living cells and organisms.[][8]

The reactivity of the terminal alkyne is centered on its carbon-carbon triple bond. While internal alkynes are generally more stable due to hyperconjugation, the presence of an acidic proton on a terminal alkyne allows for distinct reactivity, particularly in the context of metal-catalyzed reactions like CuAAC.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is the most widely recognized example of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[10] This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][8][]

Mechanism of CuAAC

The reaction proceeds through a stepwise mechanism involving the coordination of the copper(I) catalyst to the terminal alkyne. This is followed by the coordination of the azide and subsequent cyclization to form the triazole product.[]

.dot

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality Behind Experimental Choices in CuAAC

The success of a CuAAC bioconjugation experiment hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[10][12] In aqueous buffers, Cu(I) is prone to disproportionation and oxidation to Cu(II). To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to regenerate Cu(I) from any Cu(II) that forms.[12][13]

However, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[10][12] To mitigate this, a copper-chelating ligand is crucial. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) serve a dual purpose: they stabilize the Cu(I) oxidation state, preventing both oxidation and ROS generation, and they accelerate the reaction rate.[5][12] The use of a ligand is therefore a self-validating system for robust and reproducible bioconjugation.

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized dye, 10 mM stock in DMSO

-

Copper(II) sulfate (CuSO₄), 100 mM stock in water

-

THPTA ligand, 200 mM stock in water

-

Sodium ascorbate, 100 mM stock in water (prepare fresh)

-

Desalting column for purification

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye. A molar excess of the dye (typically 4-10 fold) is recommended.[14]

-

Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[14] Allow this mixture to stand for a few minutes to form the copper-ligand complex.

-

Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-dye mixture. The final concentration of copper is typically in the range of 50-250 µM.[13]

-

Add the Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.[14]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

Purification: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Data Presentation: Comparative Reactivity of Terminal Alkynes in CuAAC

The electronic and steric properties of the terminal alkyne influence its reactivity in CuAAC. Electron-deficient alkynes generally exhibit faster reaction rates.

| Alkyne Class | Example | Relative Reactivity | Key Considerations |

| Propiolamides | Secondary Propiolamide | Very High | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[1] |

| Propargyl Ethers | O-propargyl-tyrosine | High | Excellent combination of reactivity and stability.[1] |

| Alkynyl Ketones | High | Electron-withdrawing ketone group enhances reactivity. | |

| Simple Terminal Alkynes | Propargylamine | Moderate | Less reactive but stable and widely used. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative

While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[15][16] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst.[15][] SPAAC utilizes a cyclooctyne, a highly strained cyclic alkyne, which readily reacts with an azide to form a stable triazole. The reaction is driven by the release of ring strain.[][18]

Mechanism of SPAAC